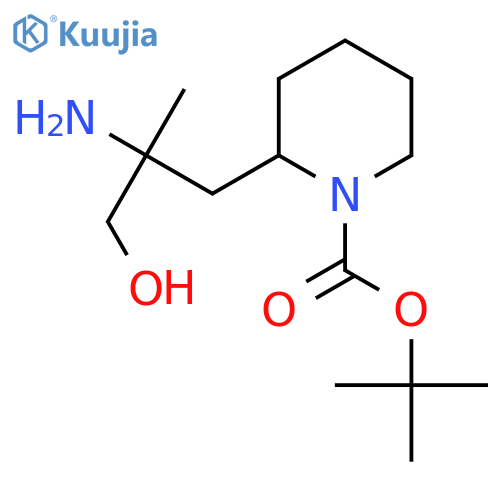

Cas no 2228126-04-1 (tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate

- 2228126-04-1

- EN300-1888601

-

- インチ: 1S/C14H28N2O3/c1-13(2,3)19-12(18)16-8-6-5-7-11(16)9-14(4,15)10-17/h11,17H,5-10,15H2,1-4H3

- InChIKey: MKIIYKNKWJXBIT-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCCC1CC(C)(CO)N)=O

計算された属性

- せいみつぶんしりょう: 272.20999276g/mol

- どういたいしつりょう: 272.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 75.8Ų

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888601-0.5g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-0.25g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-10g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-2.5g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-0.05g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-0.1g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-5g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 5g |

$3687.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-1g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1888601-1.0g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1888601-5.0g |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228126-04-1 | 5g |

$3687.0 | 2023-06-01 |

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylateに関する追加情報

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate(CAS No. 2228126-04-1)の包括的な専門解説

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylateは、医薬品中間体や有機合成化学において重要な役割を果たす化合物です。CAS番号2228126-04-1で特定されるこの物質は、ピペリジン骨格とアミノ基、ヒドロキシル基を有する特異な構造を持ち、創薬研究や材料科学分野での応用が期待されています。

近年、バイオ医薬品や標的治療薬の開発が加速する中、tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylateのような複雑な骨格を持つ化合物への関心が高まっています。特にプロテアーゼ阻害剤やGPCRリガンドの設計において、その構造的多様性が注目されています。

本化合物の合成経路においては、Boc保護基(tert-butoxycarbonyl)の導入が鍵工程となります。この保護基は、アミン官能基の選択的反応を可能にし、多段階合成における収率向上に寄与します。さらに、2-メチルプロパン-1,3-ジオール誘導体の導入により、分子の立体障害を制御できる点が特徴です。

分析技術の進歩に伴い、2228126-04-1の品質管理も高度化しています。HPLC-MSやNMR分光法を用いた構造確認、キラルカラムによる光学純度評価など、最新の手法が適用されています。特に質量分析では、分子量327.43(C14H26N2O4)に基づくフラグメンテーションパターンが特性評価に利用されます。

サプライチェーン管理の観点では、tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylateの安定供給が課題となっています。原料のピペリジン誘導体相場変動や、低温反応が必要な工程の制約など、生産プロセス最適化に向けた研究開発が活発です。

環境対応型合成手法として、マイクロリアクター技術の適用事例も報告されています。連続フロー合成により、廃棄物削減と反応制御性向上が達成可能で、グリーンケミストリーの観点からも意義深い進展です。

創薬分野では、本化合物の構造活性相関(SAR)研究が精力的に行われています。分子ドッキングシミュレーションにより、各種受容体との相互作用予測が可能となり、リード化合物最適化プロセスの効率化に貢献しています。

安定性試験データによれば、CAS 2228126-04-1は適切な条件下(遮光、窒素置換など)で長期保存が可能です。ただし、ヒドロキシル基の特性上、湿度管理が重要であり、デシケーター保管が推奨されます。

規制対応としては、REACHやICHガイドラインに準拠した品質基準が要求されます。特に遺伝毒性不純物の管理には注意が必要で、AMES試験等による安全性評価が必須です。

今後の展望として、AI創薬プラットフォームとの連携が期待されます。機械学習アルゴリズムを用いた派生体設計により、新たな薬理活性の発見が加速する可能性があります。

学術的には、本化合物を出発原料とする多環式化合物の構築研究が注目されています。メタセシス反応や光反応を利用した骨格変換により、多様なヘテロ環化合物ライブラリーの構築が可能です。

産業応用面では、機能性材料開発への展開も検討されています。水素結合ネットワーク形成能を活かした自己組織化膜の作製や、イオン液体改質剤としての利用可能性が研究されています。

参考文献として、SciFinderやReaxysデータベースには、本化合物に関連する特許・論文が多数登録されています。最新の知見を得るためには、構造検索機能を活用した網羅的な調査が有効です。

2228126-04-1 (tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 506-17-2(cis-Vaccenic acid)